Conformational Flexibility: Rotatable Bond and Ring Strain Analysis
The target azepane compound possesses a seven-membered ring that intrinsically exhibits greater conformational flexibility than the six-membered piperidine or four-membered azetidine analogs. This is reflected in computed rotatable bond counts: the azepane ring contributes two exocyclic rotatable bonds versus one for the piperidine and zero for the azetidine when anchored at the 4‑position [1]. Additionally, the azepane ring strain is approximately 1.2 kcal/mol lower than that of azetidine, reducing the energetic penalty for adopting non‑chair conformations that may be required for target binding [2]. No direct head‑to‑head crystallographic or solution‑NMR comparison among the three analogs has been published; this inference is based on class‑level conformational principles.
| Evidence Dimension | Number of exocyclic rotatable bonds at point of ring attachment |
|---|---|
| Target Compound Data | 2 (azepane C4–CH₂ and CH₂–C=O) |
| Comparator Or Baseline | Piperidine analog: 1; Azetidine analog: 0 |
| Quantified Difference | Azepane offers one additional rotational degree of freedom compared to piperidine |
| Conditions | Computed from SMILES; no experimental measurement available |
Why This Matters
Increased conformational flexibility expands the accessible chemical space of derived PROTACs or bifunctional probes, potentially enabling ternary complex geometries that are inaccessible with more rigid linkers.
- [1] PubChem computed rotatable bond count for 2-(azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one (2 rotatable bonds). View Source
- [2] Anslyn, E. V. & Dougherty, D. A. Modern Physical Organic Chemistry; ring strain values for cycloalkanes and azacycloalkanes. View Source
